![molecular formula C19H19NO3S B2633400 N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2176338-61-5](/img/structure/B2633400.png)
N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide, also known as DFEPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFEPT is a prodrug that is converted into a potent anticancer agent upon activation by enzymes in cancer cells.
Scientific Research Applications
Root Growth-Inhibitory Activity
N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, similar in structure to the compound , have been prepared and evaluated for their biological activity. Specifically, these compounds demonstrated significant root growth-inhibitory activity, as evidenced by germination assays using rape seed. For instance, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide displayed a potent root growth-inhibitory activity of 76% towards rape seedlings at a concentration of 5.0 x10^(-5) M (Kitagawa & Asada, 2005).
Antimicrobial and Antioxidant Activity
The synthesis of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides has been reported, with these compounds showing promising antimicrobial and antioxidant activities. Schiff bases and azetidione derivatives derived from these compounds were tested and exhibited noteworthy properties in these fields (Devi et al., 2010).
Antibacterial, Antiurease, and Antioxidant Activities
Compounds with furan structural components, such as ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, have been synthesized and evaluated for various biological activities. These compounds demonstrated effective antiurease and antioxidant activities, highlighting their potential in biomedical applications (Sokmen et al., 2014).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which bear structural similarities to the compound , have been synthesized and analyzed for their biological activities. These derivatives, incorporating various chemical moieties such as semicarbazide, thiadiazole, and furan, demonstrated significant antioxidant activity, with some derivatives exhibiting superior activity compared to known antioxidants like ascorbic acid. Additionally, these compounds were tested for their anticancer activity against specific cancer cell lines, with promising results (Tumosienė et al., 2020).
Green Organic Chemistry and Enantioselective Reactions
The compound E-2-cyano-3-(furan-2-yl) acrylamide has been synthesized using green organic chemistry principles under microwave radiation. Filamentous marine and terrestrial-derived fungi were employed for the ene-reduction of this compound to (R)-2-cyano-3-(furan-2-yl)propanamide, highlighting the use of microorganisms in achieving enantioselective reactions. The absolute configuration of the biotransformation product was determined using advanced computational methods, demonstrating the synergy between organic synthesis, biocatalysis, and computational chemistry (Jimenez et al., 2019).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-19(10-13-24-15-6-2-1-3-7-15)20-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-9,11-12,16H,10,13-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDYZXHDGZIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-3-(phenylthio)propanamide |
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